An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Fluorobenzaldehyde Oxime
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Fluorobenzaldehyde Oxime
Introduction
4-Fluorobenzaldehyde oxime (C₇H₆FNO) is a versatile chemical intermediate recognized for its role as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a fluorine-substituted aromatic ring coupled to an oxime functional group, presents a rich case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the NMR-active ¹⁹F nucleus, in addition to ¹H and ¹³C, introduces complexities and provides deeper structural insights through spin-spin coupling interactions.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Fluorobenzaldehyde oxime. As Senior Application Scientists, our objective is not merely to present data but to illuminate the underlying principles that govern the observed spectral features. We will delve into the causality behind chemical shifts and coupling constants, offer field-proven experimental protocols, and present the data in a clear, structured format. This document is intended for researchers, chemists, and drug development professionals who rely on precise structural characterization to advance their scientific endeavors.
Section 1: Molecular Structure and Key NMR-Active Nuclei
The structural integrity of 4-Fluorobenzaldehyde oxime is the foundation of its spectral output. The molecule consists of a para-substituted benzene ring where the substituents are a fluorine atom and an aldoxime group (-CH=N-OH). For NMR analysis, it is crucial to identify the chemically non-equivalent nuclei. The predominant isomer is the (E)-configuration, which will be the focus of this guide.[2]
-
Proton Environments (¹H): There are four distinct proton environments: the oxime proton (H7), the hydroxyl proton (OH), and two sets of aromatic protons (H2/H6 and H3/H5).
-
Carbon Environments (¹³C): There are five distinct carbon environments: the oxime carbon (C7), the fluorine-bearing carbon (C4), and three pairs of aromatic carbons (C1, C2/C6, and C3/H5).
-
Fluorine Nucleus (¹⁹F): The single fluorine atom provides an additional layer of spectral information by coupling with nearby ¹H and ¹³C nuclei.
Caption: Annotated structure of (E)-4-Fluorobenzaldehyde oxime.
Section 2: Synthesis and Sample Preparation for NMR Analysis
The quality of NMR data is intrinsically linked to the purity of the sample and the appropriateness of the preparation method. A trustworthy protocol ensures that the analyzed material is indeed the target compound, free from confounding impurities.
Synthesis Protocol: 4-Fluorobenzaldehyde to its Oxime
The conversion is a standard condensation reaction. The causality for this choice rests on its high efficiency and straightforward purification.
-
Dissolution: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Reagent Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) and a mild base such as sodium acetate (1.2 eq) in a minimal amount of water. The base is crucial to liberate the free hydroxylamine nucleophile from its salt.
-
Reaction: Add the hydroxylamine solution to the aldehyde solution. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Purification: Once the reaction is complete, the product often precipitates. It can be collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield a white crystalline solid.
NMR Sample Preparation Protocol
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for this compound and its relatively clean spectral window.[2][3] Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative, particularly useful for observing exchangeable protons like the N-OH proton.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of purified 4-Fluorobenzaldehyde oxime.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the tube and gently invert it or use a vortex mixer until the sample is completely dissolved. Ensure no solid particles remain.
-
Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is typically added by the manufacturer to deuterated solvents as an internal reference (0 ppm). Verifying its presence is a key step for accurate chemical shift calibration.
Section 3: ¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integration, and spin-spin coupling patterns.
Spectral Interpretation
-
Hydroxyl Proton (N-OH): This proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. In CDCl₃, it has been reported between δ 8.02–7.97 ppm.[3] This broadness arises from chemical exchange and quadrupole broadening from the adjacent ¹⁴N nucleus. A definitive confirmation of this signal is achieved by a D₂O exchange experiment, where the addition of a drop of D₂O to the NMR tube results in the disappearance of the N-OH signal.
-
Oxime Proton (CH=N): This proton is deshielded by the electronegative nitrogen atom and the C=N double bond, causing it to resonate significantly downfield. It appears as a sharp singlet around δ 8.12-8.13 ppm.[2][3] The singlet multiplicity confirms the absence of any adjacent protons.
-
Aromatic Protons (H2/H6 and H3/H5): The aromatic region (δ 7.00-7.60 ppm) presents the most complex signals due to multiple coupling interactions. This region is best described as a second-order AA'BB'X system, where X is the ¹⁹F nucleus.
-
H3/H5 (ortho to Fluorine): These protons are expected to appear further upfield (closer to δ 7.1 ppm) due to the electron-donating resonance effect of fluorine. They appear as a multiplet, often resembling a triplet, due to coupling with the adjacent H2/H6 protons (³JHH, typically 7-8 Hz) and the fluorine atom (³JHF, typically 8-9 Hz).[2]
-
H2/H6 (meta to Fluorine): These protons are adjacent to the electron-withdrawing oxime group and are thus shifted downfield (closer to δ 7.55 ppm). They appear as a multiplet, often a doublet of doublets, due to coupling with the H3/H5 protons (³JHH) and a weaker long-range coupling to the fluorine atom (⁴JHF, typically 2-3 Hz).[2][4]
-
¹H NMR Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| N-OH | ~7.9-8.1 | broad singlet | - | 1H |
| CH=N (H7) | 8.12 - 8.13 | singlet | - | 1H |
| H2 / H6 | 7.50 - 7.60 | multiplet | ³JHH ≈ 8 Hz, ⁴JHF ≈ 2-3 Hz | 2H |
| H3 / H5 | 7.00 - 7.20 | multiplet | ³JHH ≈ 8 Hz, ³JHF ≈ 8-9 Hz | 2H |
Note: Data compiled from multiple sources.[2][3] Actual values may vary slightly based on experimental conditions.
Section 4: ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)
The ¹³C NMR spectrum is critical for confirming the carbon framework. The key diagnostic feature in the spectrum of 4-Fluorobenzaldehyde oxime is the presence of C-F coupling, which splits the signals of carbons close to the fluorine atom into doublets.
Spectral Interpretation
-
C4 (Carbon-bearing Fluorine): This carbon experiences a very strong deshielding effect from the directly attached, highly electronegative fluorine atom, and its signal is split into a doublet by a large one-bond coupling constant (¹JCF). It is observed at approximately δ 162.5-165.0 ppm with a ¹JCF of ~250 Hz.[2][5] This large coupling constant is an unambiguous indicator of a direct C-F bond.
-
C7 (Oxime Carbon): The imine carbon (CH=N) appears in the characteristic region for this functional group, around δ 149.3 ppm.[2] This signal may exhibit a small long-range coupling to fluorine (⁴JCF), but it is often unresolved and appears as a singlet.
-
Aromatic Carbons:
-
C1 (ipso-Carbon): The carbon attached to the oxime group is quaternary and appears as a singlet around δ 128.9 ppm.[2] Its intensity is typically lower than that of protonated carbons.
-
C2/C6 (meta to Fluorine): These carbons are three bonds away from the fluorine atom and their signal is split into a doublet by ³JCF coupling. They resonate around δ 128.8 ppm with a ³JCF of ~8-9 Hz.[2]
-
C3/C5 (ortho to Fluorine): These carbons are two bonds away from the fluorine atom and are also split into a doublet. They are observed further upfield due to the shielding effect of fluorine, appearing around δ 115.9 ppm with a ²JCF of ~22 Hz.[2]
-
¹³C NMR Data Summary
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (JCF, Hz) |
| C4 | ~163.7 | doublet | ~248 |
| C7 (CH=N) | ~149.3 | singlet (or narrow t) | - |
| C1 | ~129.0 | singlet (or narrow t) | - |
| C2 / C6 | ~128.9 | doublet | ~8-9 |
| C3 / C5 | ~115.9 | doublet | ~21-22 |
Note: Data interpreted from literature values.[2][5] Precise assignments and coupling constants are best confirmed with 2D NMR experiments.
Section 5: Experimental Workflow and Validation
A self-validating workflow ensures traceability and confidence in the final results. The process integrates synthesis, purification, and multi-nuclear NMR analysis.
Caption: Self-validating workflow for the synthesis and NMR analysis.
NMR Acquisition Parameters
For achieving high-quality, reproducible data, the following instrumental parameters are recommended:
-
Spectrometer: 400 MHz or higher field strength.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Pulse Angle: 30 degrees
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
Conclusion
The comprehensive NMR analysis of 4-Fluorobenzaldehyde oxime is a prime example of leveraging modern spectroscopy for unequivocal structural elucidation. The ¹H spectrum is characterized by a downfield oxime singlet and a complex AA'BB'X aromatic system, while the ¹³C spectrum is distinguished by the large one-bond C-F coupling and smaller two- and three-bond couplings that serve as powerful diagnostic tools. By understanding the causal relationships between molecular structure and spectral output, and by employing robust, validated experimental protocols, researchers can confidently characterize this and related fluorinated compounds, ensuring the integrity of their materials and the reliability of their subsequent research in drug discovery and materials science.
References
-
BenchChem. (n.d.). 4-Fluorobenzaldehyde oxime. Retrieved from BenchChem website.[3]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for (E)-4-fluorobenzaldehyde O-benzyl oxime (1bi):12. Retrieved from rsc.org.[5]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6436078, 4-Fluorobenzaldehyde oxime. Retrieved from PubChem.[6]
-
Supporting Information for "Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium". (n.d.). Retrieved from a non-specified source.[2]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68023, 4-Fluorobenzaldehyde. Retrieved from PubChem.[7]
-
ChemicalBook. (n.d.). 4-Fluorobenzaldehyde(459-57-4) 13C NMR spectrum. Retrieved from chemicalbook.com.[8]
-
ChemicalBook. (n.d.). 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum. Retrieved from chemicalbook.com.[9]
-
Neto, B. A. D., et al. (2019). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1494–1503.[10]
-
Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. (n.d.). Rasayan J. Chem.
-
Duke University NMR Center. (n.d.). Coupling constants. Retrieved from Duke University website.[4]
-
LookChem. (n.d.). Cas 459-23-4, 4-FLUOROBENZALDEHYDE OXIME. Retrieved from lookchem.com.[1]
-
SpectraBase. (n.d.). 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. Retrieved from spectrabase.com.[11]
-
BenchChem. (n.d.). Application Note: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorobenzaldehyde. Retrieved from BenchChem website.[12]
-
Sigma-Aldrich. (n.d.). 4-Fluorobenzaldehyde oxime | 459-23-4. Retrieved from sigmaaldrich.com.
-
Emsley, J. W., Phillips, L., & Wray, V. (1975). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.[13]
-
SpectraBase. (n.d.). 4-Fluorobenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from spectrabase.com.[14]
-
Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Fluorobenzaldehyde Oxime | 459-23-4. Retrieved from tcichemicals.com.
Sources
- 1. lookchem.com [lookchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The Duke NMR Center Coupling constants [sites.duke.edu]
- 5. rsc.org [rsc.org]
- 6. 4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Fluorobenzaldehyde(459-57-4) 13C NMR spectrum [chemicalbook.com]
- 9. 4-Fluorobenzaldehyde(459-57-4) 1H NMR [m.chemicalbook.com]
- 10. 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eclass.uoa.gr [eclass.uoa.gr]
- 14. spectrabase.com [spectrabase.com]
